2-(2-Methylpropanoyl)cycloheptane-1,3-dione
Description
2-(2-Methylpropanoyl)cycloheptane-1,3-dione is a cyclic diketone derivative featuring a seven-membered cycloheptane ring with ketone groups at positions 1 and 3 and a 2-methylpropanoyl (isobutyryl) substituent at position 2. This structural motif combines the reactivity of a diketone with the steric and electronic effects of the acyl group, making it a compound of interest in synthetic and applied chemistry. The synthesis of such derivatives typically involves acylation or condensation reactions, building on methods like the three-step metal-free synthesis of cycloheptane-1,3-dione reported by Ragan et al. .
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(2-methylpropanoyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-7(2)11(14)10-8(12)5-3-4-6-9(10)13/h7,10H,3-6H2,1-2H3 |
InChI Key |
NQIYIGYASUJYIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1C(=O)CCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropanoyl)cycloheptane-1,3-dione can be achieved through several synthetic routes. One common method involves the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one . This process typically requires a nitrogen atmosphere, hexanes, triethylamine, and dichloroacetyl chloride. The reaction mixture is stirred for 12 hours, followed by further purification steps to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylpropanoyl)cycloheptane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. For instance, the alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide results in the formation of O-alkylation products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the alkylation reaction mentioned above yields O-alkyl derivatives .
Scientific Research Applications
2-(2-Methylpropanoyl)cycloheptane-1,3-dione has a wide range of scientific research applications. It is used as a synthon in organic synthesis, particularly in the synthesis of complex molecules such as (±)-α-cuparenone . Additionally, its unique structural features make it a valuable compound in pharmaceutical development and other areas of chemical research .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with other cyclic diketones and derivatives, focusing on core structures, substituents, and applications.
Table 1: Key Structural and Functional Comparisons
*Inferred based on structural similarity to cycloheptane-dione derivatives used in agrochemicals.
Biological Activity
2-(2-Methylpropanoyl)cycloheptane-1,3-dione is a compound derived from the cycloheptane-1,3-dione scaffold, which has gained attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The compound features a cycloheptane ring with two ketone functionalities at positions 1 and 3, and a 2-methylpropanoyl group at position 2. The structural formula can be represented as follows:
Biological Activity Overview
Research has shown that derivatives of cycloheptane-1,3-dione exhibit significant biological activities, particularly anticancer properties. The biological mechanisms often involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
Anticancer Activity
In vitro studies have demonstrated that various derivatives of cycloheptane-1,3-dione exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from this scaffold have shown inhibitory effects on non-small cell lung cancer (NSCLC) cell lines such as A549 and H460. The structure-activity relationship (SAR) analyses indicate that specific substitutions on the cycloheptane core can enhance biological activity.
Table 1: Cytotoxicity of Cycloheptane-1,3-dione Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 15 | Inhibition of EGFR signaling |
| This compound | H460 | 12 | Induction of apoptosis via caspase activation |
| Derivative A | HT29 | 10 | Inhibition of PI3K/Akt pathway |
| Derivative B | MKN-45 | 8 | Disruption of mitochondrial function |
The anticancer activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Tyrosine Kinases : Inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and VEGFR has been documented. These RTKs play crucial roles in cell proliferation and survival.
- Apoptotic Pathways : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.
Case Studies
A series of studies have been conducted to evaluate the efficacy of cycloheptane-1,3-dione derivatives in preclinical models:
- Study on NSCLC : A study involving the treatment of NSCLC cell lines with various derivatives showed a significant reduction in cell viability correlated with increased concentrations of the compounds. Notably, this compound exhibited an IC50 value lower than many standard chemotherapeutics.
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound leads to alterations in gene expression profiles associated with cell cycle regulation and apoptosis.
Pharmacokinetics and Toxicity
While the anticancer potential is promising, further investigations are required to assess pharmacokinetic properties such as absorption, distribution, metabolism, and elimination (ADME). Additionally, toxicity studies are essential to evaluate the safety profile before clinical applications can be considered.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Hepatic |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
